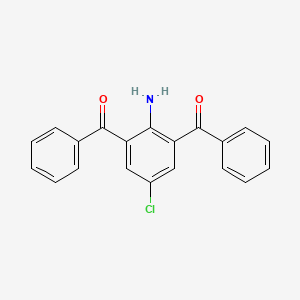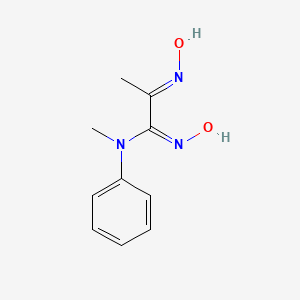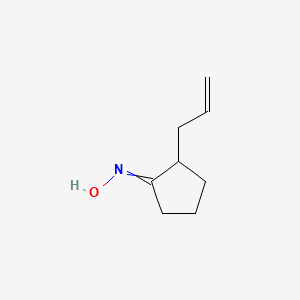![molecular formula C14H12O2S2 B14507316 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol CAS No. 64620-82-2](/img/structure/B14507316.png)
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol is an organic compound characterized by the presence of hydroxyl groups and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol typically involves the reaction of 2-hydroxythiophenol with an appropriate alkyne under specific conditions. One common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds under mild conditions . Another approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a scalable and green synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact and ensure safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its photo-physical properties.
Medicine: Explored for its potential therapeutic effects, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and redox reactions, which contribute to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to an aromatic ring.
2-Hydroxythiophenol: Contains a hydroxyl group and a sulfur atom attached to an aromatic ring.
Quinones: Oxidized derivatives of phenols with two carbonyl groups.
Eigenschaften
CAS-Nummer |
64620-82-2 |
|---|---|
Molekularformel |
C14H12O2S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyphenyl)sulfanylethenylsulfanyl]phenol |
InChI |
InChI=1S/C14H12O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-10,15-16H |
InChI-Schlüssel |
YMWFHAJDLRDOBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)SC=CSC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


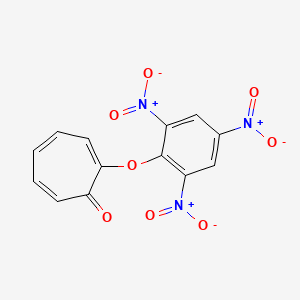
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)

arsane](/img/structure/B14507262.png)
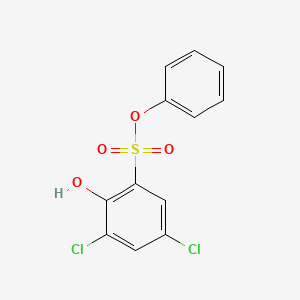
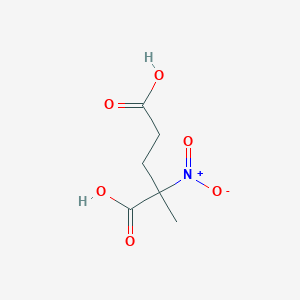
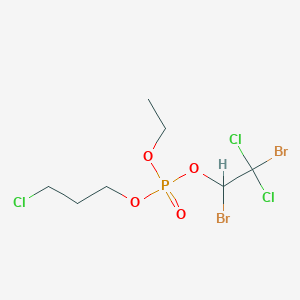
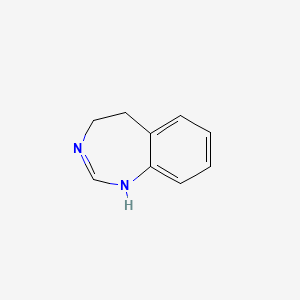

![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
